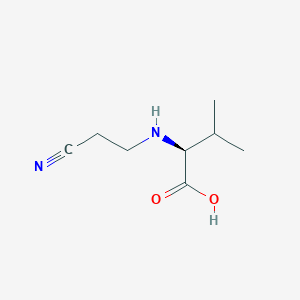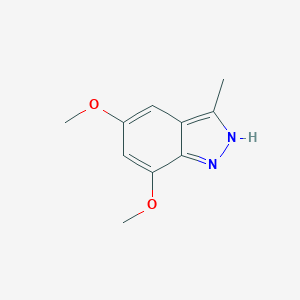
N6-(2-アミノエチル)-3-ニトロ-2,6-ピリジンジアミン
概要
説明
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a chemical compound with a unique structure that includes both an aminoethyl group and a nitro group attached to a pyridine ring
科学的研究の応用
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
Target of Action
It is suggested that the compound may interact with enzymes such ascytokinin oxidase/dehydrogenase (CKO/CKX) . CKO/CKX plays a crucial role in maintaining a balanced level of cytokinins in plants .
Mode of Action
It is known that ckx cleaves cytokinins by cleaving its n6-substituted side chain, which, in turn, produces the unsaturated aldehyde 3-methyl-2-butenal and adenine . Inhibition of CKX by various chemical and molecular approaches induces cytokinin aggregation in various tissues .
Biochemical Pathways
It is suggested that the compound may influence the cytokinin biosynthesis and metabolism pathways .
Result of Action
It is suggested that the compound may increase grain yield and resistance to abiotic stresses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine typically involves the nitration of 2,6-diaminopyridine followed by the introduction of the aminoethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The amino groups can react with carbonyl compounds to form Schiff bases or other condensation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 3-Amino-2,6-pyridinediamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Condensation: Schiff bases or imines.
類似化合物との比較
Similar Compounds
N6-(2-Aminoethyl)-FAD: A flavin adenine dinucleotide derivative with similar aminoethyl functionality.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A silane compound with similar aminoethyl and amino functionalities.
Uniqueness
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is unique due to the presence of both a nitro group and an aminoethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
IUPAC Name |
6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKEBLSRILDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622857 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252944-01-7 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














